

Application Notes: Evaluating the Efficacy of **Adrixetinib** in 3D Tumor Spheroid Cultures

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Compound of Interest

Compound Name: *Adrixetinib*

Cat. No.: *B10856184*

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Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and pH, as well as complex cell-cell and cell-extracellular matrix interactions that influence drug response.[1][3] **Adrixetinib** (also known as Q702) is a potent and selective small molecule inhibitor of the receptor tyrosine kinases AXL, MER, and CSF1R.[4][5][6] These kinases are implicated in tumor progression, metastasis, and the suppression of the anti-tumor immune response.[6][7] By targeting both the tumor cells and the tumor microenvironment, **Adrixetinib** presents a promising therapeutic strategy.[6][7] These application notes provide a framework for evaluating the anti-cancer effects of **Adrixetinib** in 3D tumor spheroid models.

Key Applications

- **Determination of IC50 Values:** Assess the half-maximal inhibitory concentration (IC50) of **Adrixetinib** on the growth and viability of 3D tumor spheroids derived from various cancer cell lines.
- **Evaluation of Anti-Proliferative Effects:** Quantify the impact of **Adrixetinib** on the proliferation of cancer cells within the 3D spheroid structure.
- **Induction of Apoptosis:** Investigate the ability of **Adrixetinib** to induce programmed cell death in tumor spheroids.

- Analysis of Spheroid Integrity and Invasion: Monitor changes in spheroid morphology, size, and invasive potential upon treatment with **Adrixetinib**.
- Investigation of Combination Therapies: Explore the synergistic or additive effects of **Adrixetinib** when combined with other anti-cancer agents.

Recommended Cell Lines

The selection of appropriate cancer cell lines is critical for the successful evaluation of **Adrixetinib**. It is recommended to use cell lines with known expression of AXL, MER, or CSF1R. Examples include, but are not limited to:

- Non-Small Cell Lung Cancer (NSCLC): A549, H1299
- Breast Cancer: MDA-MB-231, Hs578T
- Glioblastoma: U-87 MG
- Pancreatic Cancer: PANC-1
- Acute Myeloid Leukemia (AML): OCI-AML3, U937 (for co-culture models)

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids using the Liquid Overlay Technique

This protocol describes the formation of tumor spheroids by preventing cell attachment to the culture surface, thereby promoting cell-cell aggregation.[8]

Materials:

- Selected cancer cell line
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

Procedure:

- Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
- Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
- Add 100 μ L of the cell suspension to each well of a 96-well ULA round-bottom plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
- Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: Adrixetinib Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating established tumor spheroids with **Adrixetinib**.

Materials:

- Pre-formed 3D tumor spheroids in a 96-well ULA plate

- **Adrixetinib** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Complete cell culture medium

Procedure:

- Prepare serial dilutions of **Adrixetinib** in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest **Adrixetinib** concentration).
- Once the spheroids have reached the desired size and compactness (typically after 3-4 days of culture), carefully remove 50 µL of the medium from each well.
- Add 50 µL of the prepared **Adrixetinib** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay

This assay determines the number of viable cells in a spheroid based on the quantification of ATP.^[9]

Materials:

- **Adrixetinib**-treated spheroids in a 96-well ULA plate
- CellTiter-Glo® 3D Reagent
- Opaque-walled 96-well plate suitable for luminescence measurements
- Plate reader with luminescence detection capabilities

Procedure:

- Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

- Carefully transfer the entire content (spheroids and medium) from the ULA plate to a corresponding opaque-walled 96-well plate.
- Add 100 μ L of CellTiter-Glo® 3D Reagent to each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Imaging and Analysis of Spheroid Growth

This protocol describes the monitoring of spheroid growth over time using brightfield microscopy.

Materials:

- **Adrixetinib**-treated spheroids in a 96-well ULA plate
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ)

Procedure:

- At specified time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: $\text{Volume} = (4/3)\pi(\text{radius})^3$.
- Plot the spheroid volume over time for each treatment condition to assess the effect of **Adrixetinib** on spheroid growth.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of **Adrixetinib** in 3D Tumor Spheroid Models

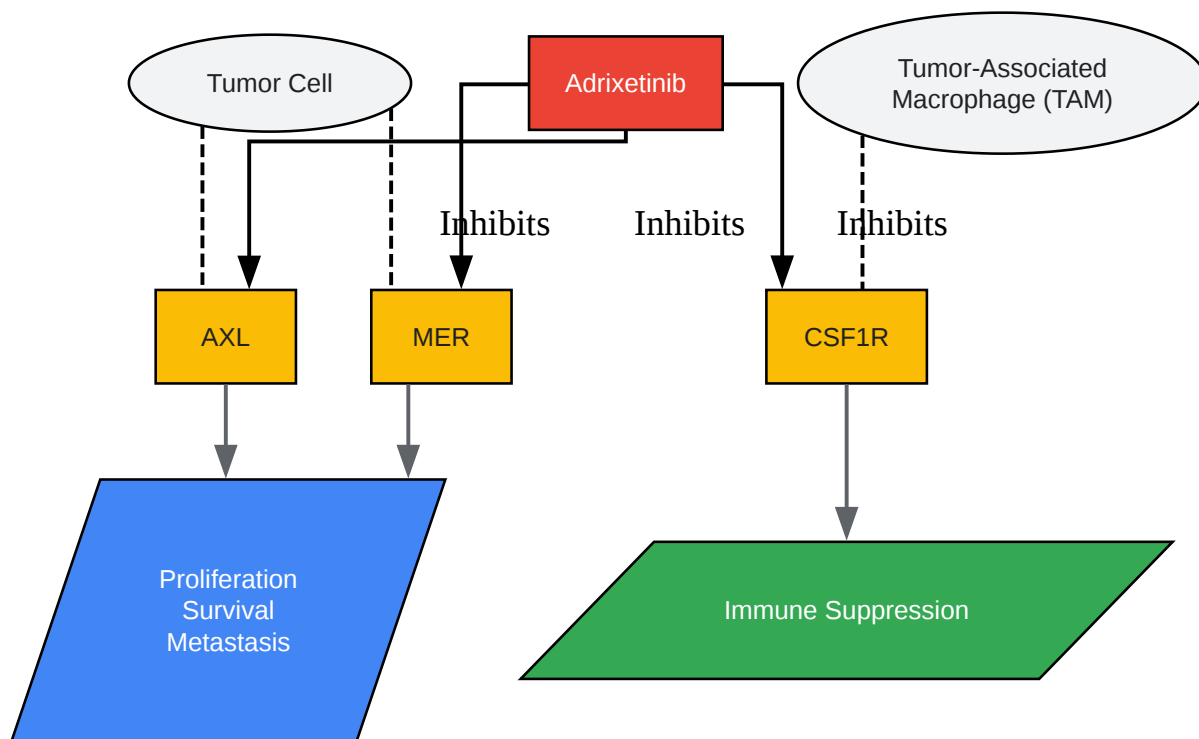
Cell Line	Spheroid Formation Time (days)	Adrixetinib Treatment Duration (hours)	IC50 (μM)
A549	3	72	[Insert Value]
MDA-MB-231	4	72	[Insert Value]
U-87 MG	3	72	[Insert Value]
PANC-1	4	72	[Insert Value]

Table 2: Effect of **Adrixetinib** on Spheroid Volume

Cell Line	Treatment Group	Spheroid Volume (mm ³) at 0h	Spheroid Volume (mm ³) at 72h	% Change in Volume
A549	Vehicle Control	[Insert Value]	[Insert Value]	[Insert Value]
Adrixetinib (X μM)	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
Adrixetinib (Y μM)	[Insert Value]	[Insert Value]	[Insert Value]	
MDA-MB-231	Vehicle Control	[Insert Value]	[Insert Value]	
Adrixetinib (X μM)	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
Adrixetinib (Y μM)	[Insert Value]	[Insert Value]	[Insert Value]	

Visualizations

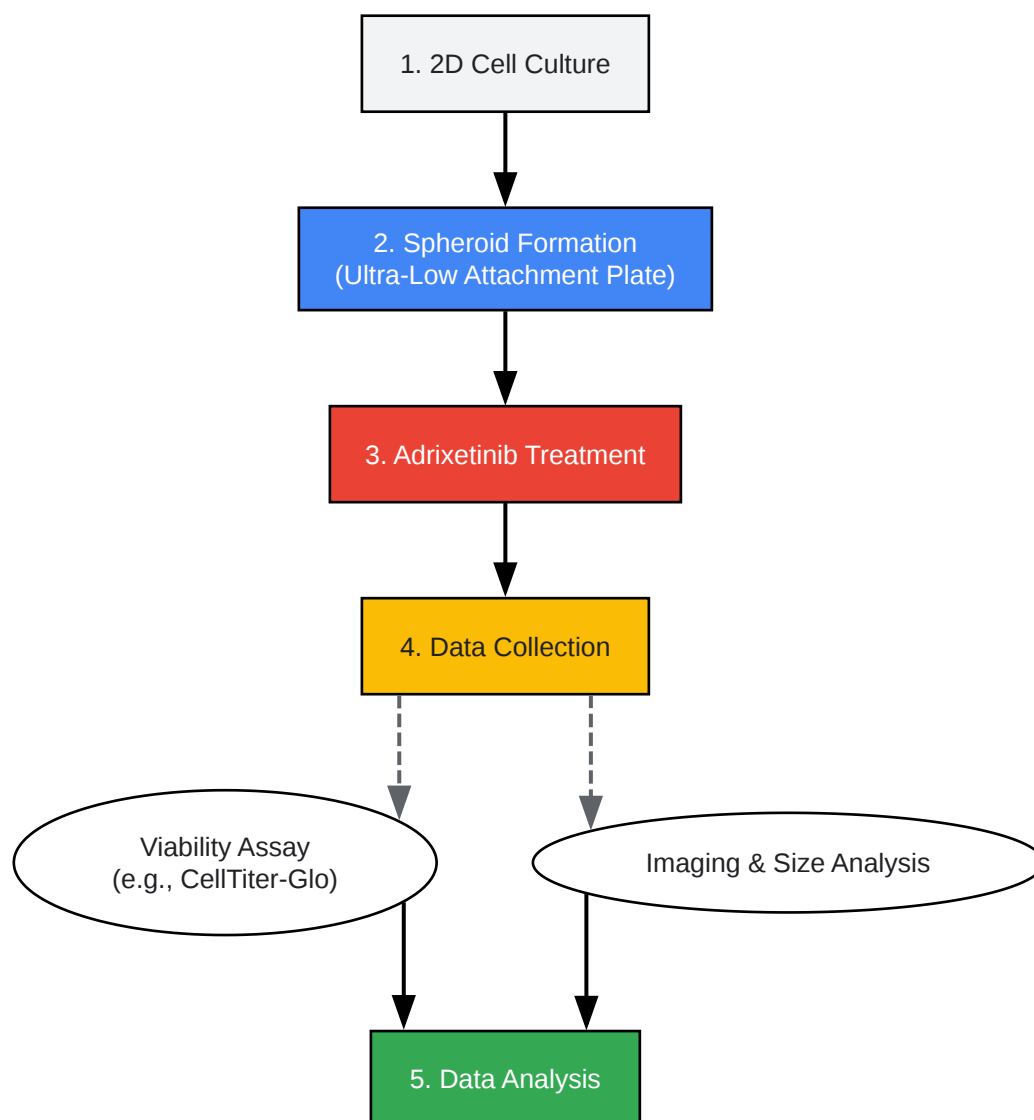
Signaling Pathway of Adrixetinib



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Caption: **Adrixetinib** inhibits AXL, MER, and CSF1R signaling.

Experimental Workflow for Adrixetinib Evaluation in 3D Spheroids



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Caption: Workflow for testing **Adrixetinib** in 3D tumor spheroids.

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